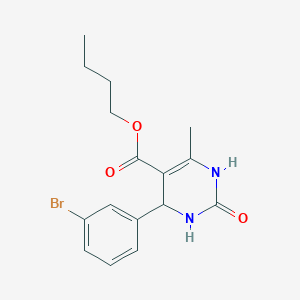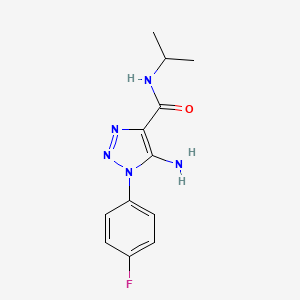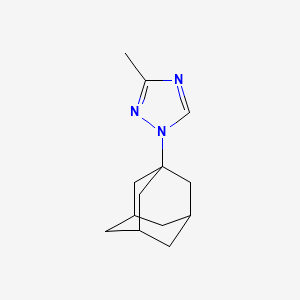
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as amantadine, which is a well-known antiviral drug. However,
作用機序
The mechanism of action of 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole involves its ability to inhibit viral replication and protect neurons from oxidative stress and neurotoxicity. The compound works by binding to specific receptors or enzymes involved in these processes, thereby preventing their activity.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including:
1. Inhibition of viral replication: The compound inhibits viral replication by preventing the release of viral particles from infected cells.
2. Protection of neurons: this compound protects neurons from oxidative stress and neurotoxicity by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.
3. Anti-inflammatory activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole in lab experiments include its potent antiviral activity, neuroprotective effects, and anti-inflammatory activity. However, the limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole has various potential future directions for scientific research, including:
1. Development of new antiviral drugs: The compound can be used as a lead compound for the development of new antiviral drugs with improved efficacy and safety profiles.
2. Treatment of neurodegenerative diseases: this compound can be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory therapy: The compound can be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
This compound is a chemical compound that has various scientific research applications, including its use as an antiviral drug, neuroprotective agent, and anti-inflammatory agent. The compound has potential future directions for the development of new drugs and the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration and to assess its potential toxicity.
合成法
The synthesis of 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole involves the reaction of adamantane with methyl hydrazine in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole has been found to have various scientific research applications, including:
1. Antiviral activity: this compound has been shown to have potent antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV).
2. Neuroprotection: Studies have shown that this compound has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and neurotoxicity.
3. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity and can reduce inflammation in various animal models.
特性
IUPAC Name |
1-(1-adamantyl)-3-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-14-8-16(15-9)13-5-10-2-11(6-13)4-12(3-10)7-13/h8,10-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLZJCTKYSSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)


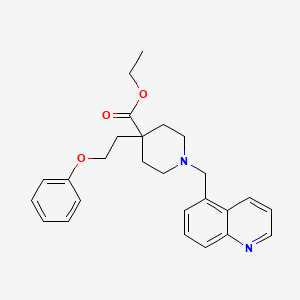
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
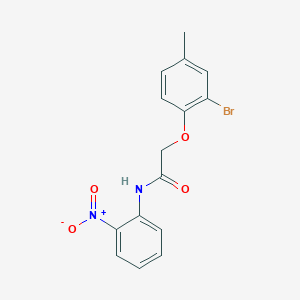
![ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5199586.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)
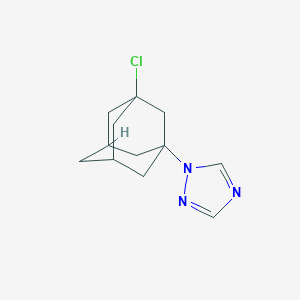
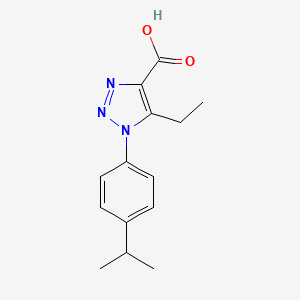
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)
